molecular formula C33H41N5O6 B1668768 CE-2072 CAS No. 208840-22-6

CE-2072

Cat. No.: B1668768
CAS No.: 208840-22-6
M. Wt: 603.7 g/mol
InChI Key: FPGAGACTKJTPFT-MYKRZTLLSA-N
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Description

Unii-X4edb9177R is a leukocyte elastase inhibitor with a reported inhibition constant (Ki) of 0.03 nM, demonstrating high potency in enzymatic assays targeting neutrophil-derived elastase activity . Leukocyte elastase is a serine protease implicated in inflammatory diseases, and inhibitors like Unii-X4edb9177R are critical for therapeutic development.

Properties

CAS No.

208840-22-6

Molecular Formula

C33H41N5O6

Molecular Weight

603.7 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C33H41N5O6/c1-20(2)27(29(39)31-37-36-26(44-31)18-24-14-9-11-22(5)17-24)34-30(40)25-15-10-16-38(25)32(41)28(21(3)4)35-33(42)43-19-23-12-7-6-8-13-23/h6-9,11-14,17,20-21,25,27-28H,10,15-16,18-19H2,1-5H3,(H,34,40)(H,35,42)/t25-,27-,28-/m0/s1

InChI Key

FPGAGACTKJTPFT-MYKRZTLLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VPV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CE-2072;  CE 2072;  CE2072; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity of Unii-X4edb9177R is compared to two structurally distinct compounds with published Ki values against leukocyte elastase (Table 1).

Table 1: Comparison of Leukocyte Elastase Inhibitors

Compound Name / Identifier Ki (nM) Source
Unii-X4edb9177R 0.03 [1] via
2-(Diethylamino)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazine-4-one 12.59–16.3 [1–4] via
(1,1,3-Trioxo-4-propan-2-yl-1,2-benzothiazol-2-yl)methyl 2,6-dichlorobenzoate 0.03 [1] via

Key Findings

Potency: Unii-X4edb9177R and the dichlorobenzoate derivative exhibit identical Ki values (0.03 nM), indicating comparable binding affinity to leukocyte elastase . The benzothieno-oxazine compound is significantly less potent (Ki = 12.59–16.3 nM), suggesting structural features critical for high-affinity binding.

Structural Insights: The dichlorobenzoate derivative shares a halogenated aromatic moiety with Unii-X4edb9177R, which may enhance interactions with hydrophobic pockets in the enzyme’s active site . The benzothieno-oxazine compound’s reduced potency could stem from steric hindrance or suboptimal electronic properties in its diethylamino and tetrahydrobenzothieno groups.

Therapeutic Implications: Subnanomolar Ki values (<1 nM) are typically required for clinical viability in protease inhibitors. Unii-X4edb9177R meets this threshold, positioning it as a promising candidate for further preclinical evaluation .

Methodological Considerations

The data in Table 1 derive from enzymatic assays standardized by AAT Bio, which measure competitive inhibition under controlled pH and temperature conditions . Key methodological details include:

  • Assay Type : Fluorescence-based kinetic measurements using elastase-specific substrates.
  • Validation : IC50-to-Ki conversion using the Cheng-Prusoff equation, assuming competitive inhibition.
  • Reproducibility: Multiple independent studies ([1–4]) corroborate the benzothieno-oxazine compound’s Ki range, ensuring reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CE-2072
Reactant of Route 2
Reactant of Route 2
CE-2072

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